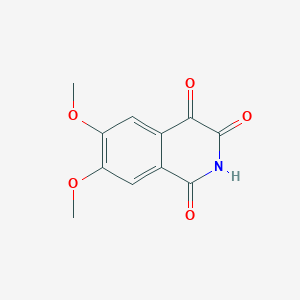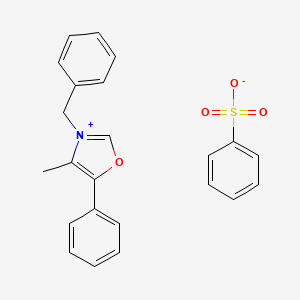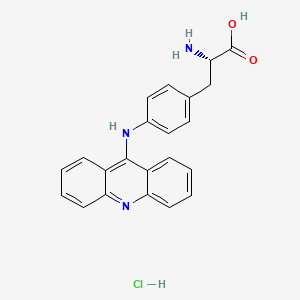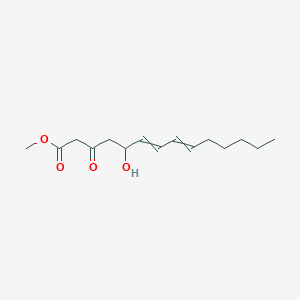![molecular formula C21H28S B14502423 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene CAS No. 62938-09-4](/img/structure/B14502423.png)
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C21H28S It is a derivative of benzene, featuring two tert-butyl groups and a phenylsulfanyl methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfanyl methyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl methyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the phenylsulfanyl methyl group, making it less reactive in certain chemical reactions.
1,3-Di-tert-butyl-5-[(phenylsulfonyl)methyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
1,3-Di-tert-butyl-5-methylbenzene: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
Uniqueness
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene is unique due to the presence of both tert-butyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and synthetic pathways.
属性
CAS 编号 |
62938-09-4 |
|---|---|
分子式 |
C21H28S |
分子量 |
312.5 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-5-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C21H28S/c1-20(2,3)17-12-16(13-18(14-17)21(4,5)6)15-22-19-10-8-7-9-11-19/h7-14H,15H2,1-6H3 |
InChI 键 |
ZYOKWFSQEPPWTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)CSC2=CC=CC=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)


![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)




![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)

